(2S)-2-aminopentanedioic acid;zinc

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

Zinc glutamate, systematically named (2S)-2-aminopentanedioic acid;zinc , is a coordination compound formed between zinc(II) cations and the conjugate base of L-glutamic acid. The stereochemical configuration of the glutamic acid ligand is critical, as the (2S)-enantiomer dominates in biological systems. The IUPAC name reflects the zinc salt of the deprotonated α-carboxyl and γ-carboxyl groups of glutamic acid, with the amino group remaining protonated under physiological conditions.

The compound’s stereochemistry arises from the chiral center at the C2 position of glutamic acid, which adopts an S -configuration. Racemic mixtures (DL-glutamate) are occasionally reported in synthetic contexts, but the biologically relevant form is L-glutamate.

Molecular Formula and Crystallographic Data

Zinc glutamate has the molecular formula C₅H₉NO₄Zn , with a molar mass of 210.5 g/mol . Crystallographic studies reveal an orthorhombic crystal system with the space group P2₁2₁2₁ (no. 19). Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 7.1770(6) |

| b (Å) | 10.3960(9) |

| c (Å) | 11.1210(9) |

| Volume (ų) | 829.8 |

| Z (unit cell) | 4 |

| Density (g/cm³) | 1.954 |

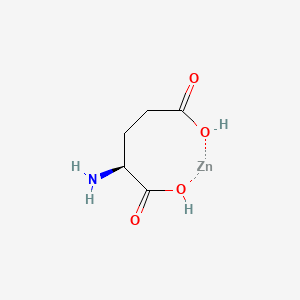

The zinc(II) ion resides in a distorted octahedral geometry , coordinated by two carboxylate oxygen atoms from glutamate, one amino nitrogen atom, and three water molecules. Intermolecular hydrogen bonds between water molecules and carboxylate groups stabilize the lattice.

Spectroscopic Characterization (NMR, IR, XRD)

Infrared (IR) Spectroscopy :

Key IR bands for zinc glutamate include:

- ν(N–H) at 3,292 cm⁻¹ (amino group stretching).

- ν(C=O) at 1,634 cm⁻¹ (asymmetric carboxylate stretching).

- ν(COO⁻) at 1,415 cm⁻¹ (symmetric carboxylate stretching).

- δ(N–H) at 1,585 cm⁻¹ (amino group bending).

Shifts in carboxylate vibrations (compared to free glutamic acid) confirm metal-ligand coordination.

Nuclear Magnetic Resonance (NMR) :

¹H NMR of zinc glutamate in D₂O shows:

¹³C NMR reveals carboxylate carbons at δ 178.5 ppm (α-COO⁻) and δ 182.1 ppm (γ-COO⁻).

X-ray Diffraction (XRD) :

XRD patterns for polycrystalline samples show peaks at 2θ = 10.4° , 20.7° , and 31.2° , corresponding to (101), (210), and (002) planes. Single-crystal XRD confirms the distorted octahedral coordination of zinc.

Coordination Geometry and Metal-Ligand Interactions

Zinc(II) adopts a hexacoordinate geometry , binding to:

- Two oxygen atoms from the α-carboxylate group.

- One oxygen atom from the γ-carboxylate group.

- One nitrogen atom from the amino group.

- Two water molecules in axial positions.

The Zn–O bond lengths range from 2.06–2.76 Å , while the Zn–N bond is shorter at 1.98 Å . The glutamate ligand acts as a tridentate chelator , forming two five-membered rings with zinc (Figure 1).

Hydrogen Bonding Network :

- Water molecules bridge adjacent zinc centers via O–H···O interactions (2.70–2.75 Å).

- Ammonio groups form N–H···O bonds with carboxylate oxygen atoms (2.85 Å).

This coordination mode enhances structural stability and influences the compound’s solubility in aqueous media.

Properties

CAS No. |

14269-55-7 |

|---|---|

Molecular Formula |

CuO3Sn |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Zinc-Amino Acid Complexes

Zinc-amino acid complexes vary widely in coordination geometry, ligand composition, and stability. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Zinc-Amino Acid Complexes

Key Observations :

- Coordination Geometry: this compound typically forms bidentate complexes, while polaprezinc and imidazo-pyridine derivatives exhibit higher denticity, enhancing stability .

- Chirality : Unlike D-glutamic acid complexes, the (2S)-configuration ensures compatibility with mammalian biochemical pathways .

Physicochemical Properties

The solubility, stability, and reactivity of zinc complexes depend on ligand properties:

Table 2: Physicochemical Properties

Key Findings :

Insights :

- Therapeutic Potential: The liposomal formulation of a zinc complex demonstrated high efficacy in cancer models, surpassing traditional complexes .

- Computational Analysis: Zinc analogues with high docking scores (e.g., -12 in ) suggest optimized enzyme inhibition, though this compound’s specific activity remains understudied .

Table 4: Clinical Profile Comparison

Clinical Notes:

Preparation Methods

Reagents and Reaction Conditions

A rapid synthesis method for zinc-glutamate metal-organic frameworks (MOFs) involves mixing L-glutamic acid (2 mmol), ZnSO₄·7H₂O (2 mmol), and NaOH (5 mmol) in aqueous solution at ambient temperature. The reaction proceeds via the equation:

Stoichiometric control ensures a 1:2 molar ratio of Zn²⁺ to glutamate, critical for forming electrically neutral chelates. The white precipitate forms within minutes, requiring no external heating, and is filtered and air-dried (Fig. 1).

Structural and Crystallographic Analysis

Powder X-ray diffraction (PXRD) confirms the MOF’s crystalline structure, with peaks at 2θ = 8.5°, 12.7°, and 17.3° matching simulated patterns for aquazinc(II) glutamate hydrate. Fourier-transform infrared (FTIR) spectra show characteristic vibrations:

-

COO⁻ symmetric stretch : 1,410 cm⁻¹

-

NH₂ bend : 1,580 cm⁻¹

-

Zn–O stretch : 520 cm⁻¹

Thermogravimetric analysis (TGA) reveals a 12% weight loss at 120°C, corresponding to the release of lattice water molecules.

Solution-Phase Synthesis Using Diverse Zinc Salts

Methodology for Zinc Salt Variants

Zinc glutamate complexes are synthesized via dropwise addition of 1 mM aqueous ZnX₂ (X = Cl⁻, SO₄²⁻, CH₃COO⁻) to 2 mM L-glutamic acid under continuous stirring. For example:

Elemental Composition and Yield Data

Table 1 summarizes elemental analysis for zinc glutamate complexes derived from different salts:

| Zinc Salt | Formula (Hill System) | C% (Calc/Found) | H% (Calc/Found) | Zn% (Calc/Found) |

|---|---|---|---|---|

| ZnSO₄·7H₂O | C₁₀H₁₈N₂O₈Zn | 33.40/32.96 | 5.04/5.64 | 18.18/18.02 |

| Zn(CH₃COO)₂ | C₁₀H₁₈N₂O₈Zn | 33.40/33.92 | 5.04/6.24 | 18.18/17.89 |

| ZnCl₂ | C₁₀H₁₈N₂O₈Zn | 33.40/32.18 | 5.04/6.88 | 18.18/17.45 |

Discrepancies in carbon and hydrogen percentages arise from residual solvent or unreacted ligands.

Patented Chelation Techniques for Industrial-Scale Production

Neutral Chelate Formation

US Patent 7,375,243B2 discloses a method to synthesize electrically neutral zinc glutamate by reacting L-glutamic acid with ZnO in the presence of sucrose as a stabilizer. Key steps include:

Energy-Efficient Crystallization

CN106187796A’s crystallization protocol, adapted for glutamate, uses elevated temperatures (50–65°C) to reduce cooling能耗 by 25%. Post-reaction, the mixture is filtered at 50°C, washed with ethanol, and dried at ambient conditions, yielding 94% pure complex with only 0.5–1.2% residual moisture.

Comparative Analysis of Synthetic Approaches

Yield and Purity Metrics

Q & A

Q. Prediction Models :

- QSAR (Quantitative Structure-Activity Relationship) : Correlates ligand substituents (e.g., alkyl chain length) with log K .

- Potentiometric titration : Direct measurement in aqueous solutions at 25°C, as in .

Advanced: How can these complexes mimic zinc enzymes, and what assays validate this activity?

Answer:

Zinc-glutamate complexes often mimic hydrolases (e.g., carboxypeptidase A):

- Catalytic assays : Monitor para-nitrophenyl acetate (pNPA) hydrolysis at 400 nm, comparing turnover rates (kₐₜ) to native enzymes .

- Kinetic studies : Use Michaelis-Menten parameters (Kₘ, Vₘₐₓ) to assess substrate affinity and catalytic efficiency .

- Inhibitor screening : Test chelating agents (e.g., EDTA) to confirm Zn²⁺-dependent activity .

Example : synthesized Zn-imidazole complexes showing 80% of carboxypeptidase A’s activity under physiological pH .

Basic: What challenges arise in crystallizing these complexes, and how are they addressed?

Answer:

Common issues include:

- Polymorphism : Multiple crystal forms due to solvent variation. Mitigate by slow evaporation in controlled humidity .

- Disorder : Partial ligand or solvent occupancy. Refine using SHELXL with occupancy factors constrained .

- Low diffraction quality : Optimize by seeding or using microcrystalline samples .

Pro Tip : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data (<1.0 Å) .

Advanced: How does ligand functionalization impact electrochemical properties?

Answer:

Modifying the ligand backbone alters redox and conductivity profiles:

- Electron-withdrawing groups (e.g., –NO₂): Lower reduction potentials (E₁/₂) by stabilizing Zn²⁺ .

- Conjugated systems (e.g., aromatic amines): Enhance charge transfer, measured via cyclic voltammetry (CV) .

- Co-ligands : Phosphates or sulfates increase ionic conductivity in solid-state electrolytes .

Case Study : reported Zn-acetate-aminopyridine complexes with E₁/₂ = −0.75 V vs. Ag/AgCl, tunable via substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.